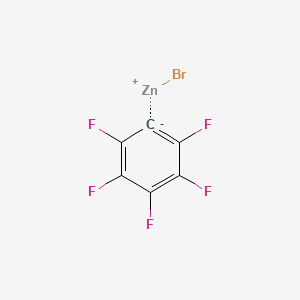

Zinc, bromo(pentafluorophenyl)-

Description

Properties

IUPAC Name |

bromozinc(1+);1,2,3,4,5-pentafluorobenzene-6-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5.BrH.Zn/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUBAXRMHIJIKU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : A 1:1 mixture of methanol and chloroform facilitates ligand dissolution while maintaining zinc acetate solubility.

-

Temperature : Reflux at 60–65°C for 4 hours ensures complete metallation.

-

Stoichiometry : A 20:1 molar excess of zinc acetate to H2(TFPP) drives the reaction to >90% yield.

This method’s success relies on the ligand’s ability to chelate zinc(II) ions through its four pyrrolic nitrogen atoms. While the reported complex lacks a bromo ligand, substituting zinc acetate with zinc bromide (ZnBr2) could introduce bromide as a counterion or ancillary ligand. For example, using ZnBr2 in lieu of Zn(OAc)2 might yield a species such as [Zn(TFPP)Br], though this remains speculative without explicit experimental data.

Halogen Exchange Reactions in Zinc Bromide Systems

Patented methods for zinc bromide synthesis provide a foundation for modifying zinc’s coordination sphere with pentafluorophenyl groups. US6036937A details a continuous process for producing zinc bromide (ZnBr2) via bromine-zinc reactions in aqueous media:

Key Process Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 30–60°C | Minimizes bromine volatility |

| Bromine Feed Rate | Controlled addition | Prevents thermal runaway |

| Zinc Surface Area | High (shot or powder) | Enhances reaction kinetics |

| Solvent Recycling | 50–70% recirculation | Maintains ZnBr2 concentration ≤65% |

Adapting this method to introduce pentafluorophenyl ligands would require concurrent or subsequent functionalization. For instance, post-synthetic ligand substitution could involve reacting ZnBr2 with a pentafluorophenyl Grignard reagent (C6F5MgBr) in anhydrous tetrahydrofuran (THF). This hypothetical reaction follows:

However, such a pathway risks forming mixed-ligand species (e.g., ZnBr(C6F5)) depending on stoichiometry and reaction time.

Catalytic Synthesis Using Transition Metal Complexes

CN103145743A describes the zirconium-catalyzed synthesis of diethylzinc from triethylaluminum and zinc chloride. While this patent focuses on alkylzinc compounds, its catalytic framework offers insights for pentafluorophenyl-zinc systems:

Mechanistic Considerations

-

Catalyst Role : Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2) lowers the activation energy for zinc-halide bond formation.

-

Temperature Control : Maintaining temperatures ≤60°C prevents decomposition of sensitive organozinc intermediates.

Applying this strategy, one could hypothesize a reaction between zinc bromide and pentafluorophenyllithium (C6F5Li) in the presence of Cp2ZrCl2:

This method would require stringent anhydrous conditions and inert atmosphere handling to avoid ligand oxidation or hydrolysis.

Challenges in Isolation and Purification

Solvent Selection and Crystallization

The PMC study highlights benzene as an effective crystallization solvent for [Zn(TFPP)]·2C6H6, leveraging π–π interactions between the porphyrin core and aromatic solvent. For bromo-pentafluorophenyl-zinc complexes, non-polar solvents (e.g., hexane, toluene) may facilitate crystallization by minimizing ligand dissociation.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling with Porphyrins

Zinc bromo(pentafluorophenyl)- derivatives, such as (C₆F₅)₂Zn, are critical in coupling reactions with bromoporphyrins. Key findings include:

-

Catalytic System Optimization :

Pd(OAc)₂ (5 mol%) with t-Bu₃P·HBF₄ (10 mol%) in THF at 60°C achieves 95% yield for meso-pentafluorophenylation of bromoporphyrins. Alternative catalysts (e.g., Pd(dba)₂) or solvents (toluene, dioxane) resulted in lower efficiency . -

Substrate Scope :

-

Mono- and Dibromoporphyrins : Meso-mono-bromo porphyrins (e.g., 1a ) coupled to yield mono-substituted products (e.g., Zn-2a ), while dibromoporphyrin 1j gave bis(pentafluorophenyl)-substituted Zn-2j in 86% yield .

-

β-Bromoporphyrins : β-Bromo derivatives (e.g., 1i ) reacted to form β-pentafluorophenylated products (e.g., Zn-2i ) in 92% yield .

-

| Entry | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | 1a (meso-Br) | Zn-2a | 95 | Pd(OAc)₂, t-Bu₃P, THF, 60°C |

| 2 | 1j (meso-2Br) | Zn-2j | 86 | Pd(OAc)₂, t-Bu₃P, THF, 60°C |

| 3 | 1i (β-Br) | Zn-2i | 92 | Pd(OAc)₂, t-Bu₃P, THF, 60°C |

Reaction with Organozinc Reagents

Replacing C₆F₅ZnCl with (C₆F₅)₂Zn significantly enhanced coupling efficiency:

-

C₆F₅ZnCl failed to produce desired products at 25–60°C, yielding only unreacted bromoporphyrins (>99%) .

-

(C₆F₅)₂Zn (5 equiv) improved yields to 12–95%, depending on the catalyst system .

Stability and Decomposition Pathways

-

Anion Interactions : Zinc complexes interacting with [B(C₆F₅)₄]⁻ may decompose via anion degradation, forming Zn metal precipitates and inactive boron species .

-

Ligand Effects : Electron-rich ligands (e.g., t-Bu₃P) stabilize catalytic intermediates, whereas weaker ligands lead to side reactions or catalyst deactivation .

Mechanistic Insights

-

Catalytic Cycle : Pd(0) intermediates activate bromoporphyrins, followed by transmetallation with (C₆F₅)₂Zn to form Pd–C₆F₅ bonds. Reductive elimination yields the coupled product .

-

Hydride Transfer Pathways : In unrelated systems, zinc cations participate in hydride transfers, but direct evidence for such pathways with C₆F₅ZnBr remains underexplored .

Scientific Research Applications

Zinc, bromo(pentafluorophenyl)- has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Materials Science: Employed in the development of new materials with unique electronic properties.

Medicinal Chemistry: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of zinc, bromo(pentafluorophenyl)- involves its ability to participate in various chemical reactions due to the presence of the reactive bromo and pentafluorophenyl groups. These groups facilitate the formation of new bonds and the modification of existing molecular structures. The zinc atom plays a crucial role in stabilizing the intermediate species during these reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Organozinc and Organocadmium Compounds

Key Observations:

- Electron Effects : The electron-withdrawing nature of the C₆F₅ group in bromo(pentafluorophenyl)zinc enhances its stability and reactivity in electron-deficient environments compared to phenyl-substituted analogs like diphenylzinc .

- Schlenk Equilibrium: Bromo(pentafluorophenyl)zinc exists in equilibrium with (C₆F₅)₂Zn and ZnBr₂, a behavior less pronounced in non-fluorinated compounds like diphenylzinc .

- Cadmium Analogs : Pentafluorophenylcadmium iodide exhibits slower exchange kinetics in NMR studies but shares similar Schlenk equilibrium dynamics. However, cadmium’s toxicity limits its practical applications compared to zinc .

Stability and Handling

- Solvent Dependence: Bromo(pentafluorophenyl)zinc requires coordinating solvents (e.g., THF) to stabilize its monomeric form. In contrast, diphenylzinc is less solvent-sensitive .

- Purity and Storage : Bis(pentafluorophenyl)zinc (97% purity) is commercially available and storable under inert conditions, whereas bromo(pentafluorophenyl)zinc is typically prepared in situ due to equilibrium shifts .

Biological Activity

Zinc, bromo(pentafluorophenyl)- is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides an overview of the compound's biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Zinc, bromo(pentafluorophenyl)- is characterized by the presence of a zinc ion coordinated with a brominated pentafluorophenyl group. The pentafluorophenyl moiety is known for its electron-withdrawing properties, which can influence the reactivity and biological interactions of the compound.

Mechanisms of Biological Activity

Zinc ions play crucial roles in various biological processes, including enzyme catalysis, structural stabilization of proteins, and regulation of cellular signaling pathways. The interaction of zinc with biological macromolecules often involves:

- Enzyme Inhibition : Zinc can inhibit certain metalloproteins and enzymes, potentially leading to therapeutic applications in treating diseases associated with dysregulated zinc metabolism.

- Antioxidant Activity : Zinc has been shown to exhibit antioxidant properties, protecting cells from oxidative stress.

- Gene Regulation : Zinc ions are essential for the structural integrity of zinc finger proteins that regulate gene expression.

1. Enzyme Inhibition Studies

Recent studies have demonstrated that zinc complexes can act as effective inhibitors of various enzymes. For instance, zinc compounds have been investigated for their role in inhibiting bacterial zinc proteases, which are potential targets for anti-infective agents. The inhibition mechanism typically involves binding to the active site or allosteric sites of the enzyme, disrupting its function .

2. Antioxidant Properties

Research indicates that zinc compounds exhibit significant antioxidant activity. A study highlighted that zinc's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage induced by oxidative stress . This property is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor.

3. Gene Regulation

Zinc's role in gene regulation has been extensively studied. The presence of zinc in transcription factors allows for proper DNA binding and regulation of gene expression. Compounds like zinc, bromo(pentafluorophenyl)- can modulate these interactions, potentially influencing cellular responses to external stimuli .

Case Study 1: Zinc as a Therapeutic Agent

A study investigated the use of zinc-based compounds in treating cancer. The findings suggested that certain zinc complexes could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Case Study 2: Zinc Compounds in Neuroprotection

Another research effort explored the neuroprotective effects of zinc compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models subjected to oxidative stress .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing bromo(pentafluorophenyl)zinc, and how can purity be assessed?

- Methodological Answer : Bromo(pentafluorophenyl)zinc can be synthesized via transmetallation reactions using bromopentafluorobenzene (C₆BrF₅) as a precursor. For example, reacting bromopentafluorobenzene with zinc metal or organozinc intermediates under inert conditions (e.g., argon) yields the target compound. Purity assessment typically involves gas chromatography (GC) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm structural integrity . Sublimation purification, as used for bis(pentafluorophenyl)zinc (CAS 1799-90-2), may further enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing bromo(pentafluorophenyl)zinc?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming the presence of the pentafluorophenyl group, with distinct chemical shifts between -135 ppm and -165 ppm for fluorine atoms in different positions .

- FTIR : Identifies Zn-Br and Zn-C vibrational modes (~400–600 cm⁻¹ for Zn-Br; ~450–500 cm⁻¹ for Zn-C) .

- X-ray crystallography : Resolves molecular geometry and bonding angles, critical for understanding reactivity .

Advanced Research Questions

Q. How does bromo(pentafluorophenyl)zinc participate in cross-coupling reactions compared to other organozinc reagents?

- Methodological Answer : The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of zinc, making bromo(pentafluorophenyl)zinc highly reactive in Negishi-type couplings. For instance, iterative cross-coupling with MIDA boronates (e.g., in synthesizing small molecules) benefits from its stability and selectivity. Comparative kinetic studies with diphenylzinc (CAS 1078-58-6) reveal faster transmetallation rates due to reduced steric hindrance .

Q. What factors influence the thermal and hydrolytic stability of bromo(pentafluorophenyl)zinc?

- Methodological Answer : Stability is governed by:

- Solvent choice : Aprotic solvents (e.g., THF, DMF) minimize hydrolysis.

- Temperature : Decomposition occurs above 80°C, as observed in thermogravimetric analysis (TGA) of related zinc complexes .

- Atmosphere : Strict exclusion of moisture and oxygen is critical; glovebox techniques or Schlenk lines are mandatory .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of bromo(pentafluorophenyl)zinc in asymmetric synthesis?

- Methodological Answer : Contradictions often arise from solvent polarity, ligand choice, or trace impurities. Systematic approaches include:

- Control experiments : Replicate reactions under identical conditions (e.g., solvent, temperature) while varying ligands (e.g., chiral diamines).

- Impurity profiling : Use HPLC with pentafluorophenyl columns (e.g., Ascentis® Express F5) to detect byproducts interfering with catalysis .

- Computational modeling : DFT studies can predict steric/electronic effects of substituents on reaction pathways .

Methodological and Analytical Questions

Q. What chromatographic methods are suitable for analyzing bromo(pentafluorophenyl)zinc and its degradation products?

- Methodological Answer : Reverse-phase HPLC with pentafluorophenyl stationary phases offers superior selectivity for separating halogenated organometallics. For example, Ascentis® Express F5 columns achieve baseline separation of structurally similar fluorinated compounds, as demonstrated in vitamin D metabolite analyses . GC-MS is less ideal due to the compound’s thermal sensitivity.

Q. How does the bromo ligand in bromo(pentafluorophenyl)zinc affect its reactivity in comparison to iodo or chloro analogs?

- Methodological Answer : The bromo ligand’s moderate electronegativity balances reactivity and stability. Kinetic studies comparing bromo-, iodo-, and chlorophenylzinc derivatives (e.g., 3-bromophenylzinc iodide, CAS 186000-44-2) show bromo derivatives exhibit intermediate transmetallation rates—slower than iodo but faster than chloro analogs. This is attributed to bond dissociation energies (Zn-Br: ~200 kJ/mol vs. Zn-I: ~150 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.